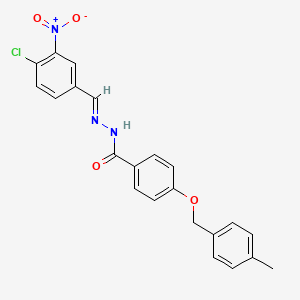

![molecular formula C18H24N6O3 B2479627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034439-81-9](/img/structure/B2479627.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

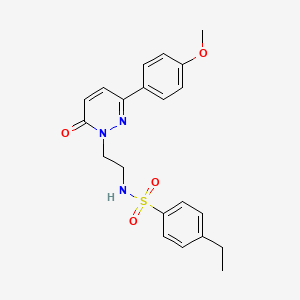

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring forms the core of the molecule, with the dimethylamino pyrazinyl and piperidinyl groups attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it’s likely that this compound could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could potentially make the compound basic .Scientific Research Applications

Antibacterial Agents: The compound’s bicyclic pyrazolidinone moiety has been investigated for its antibacterial activity . Researchers aim to modify this core structure to create potent antibiotics.

Anti-Alzheimer’s Agents: Certain derivatives of this compound have shown promise in inhibiting Alzheimer’s disease-related enzymes . Further optimization could lead to effective treatments for neurodegenerative disorders.

Chemical Biology and Enzyme Inhibition

The compound’s interactions with enzymes and biological targets have attracted attention:

- Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition : A derivative of this compound exhibited potent anti-necroptotic activity and inhibited RIPK1, a key kinase involved in cell death pathways . Such inhibitors may have therapeutic implications in inflammatory diseases and cancer.

Materials Science and Catalysis

The immobilized Cu(II)-enaminone complexes derived from this compound have been studied as heterogeneous catalysts:

- Azomethine Imines-Alkyne Cycloadditions (CuAIAC) : These complexes catalyze the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which are valuable heterocyclic compounds . Researchers explore their reactivity and reusability for sustainable chemical transformations.

Organic Synthesis

The compound’s unique structure lends itself to diverse synthetic applications:

- 1,3-Dipolar Cycloadditions : Researchers have used azomethine imines derived from this compound to synthesize pyrazolo[1,2-a]pyrazoles . These reactions allow for the regio- and stereoselective construction of complex heterocycles.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit certain kinases

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets by binding to their active sites, thereby altering their function. This could lead to changes in cellular processes, such as signal transduction or gene expression .

Biochemical Pathways

These could include pathways involved in cell growth, proliferation, and apoptosis .

Result of Action

If it does indeed inhibit kinases, it could potentially halt cell growth and proliferation, induce apoptosis, or modulate other cellular processes .

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3/c1-22(2)16-17(20-7-6-19-16)27-13-5-3-8-23(12-13)18(25)14-11-15-24(21-14)9-4-10-26-15/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVCNFUKAGEIOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)